molecular formula C13H10OS B1588590 2-Cinnamoylthiophene CAS No. 3988-77-0

2-Cinnamoylthiophene

Cat. No. B1588590
CAS RN: 3988-77-0
M. Wt: 214.28 g/mol
InChI Key: DDNPADUKGZMCHV-CMDGGOBGSA-N
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Description

2-Cinnamoylthiophene is a thiophene derivative that has been studied for its potential applications in various scientific fields. It is an aromatic organic compound with the chemical formula C10H8S. 2-Cinnamoylthiophene has a distinct sulfur-containing ring structure and is a white crystalline solid that is insoluble in water but soluble in organic solvents.

Scientific Research Applications

Thiophene and its substituted derivatives, including 2-Cinnamoylthiophene, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents . They also act as metal complexing agents and in the development of insecticides .

For instance, they are used in the synthesis of various pharmaceuticals . They can also be used as building blocks in the synthesis of larger, more complex molecules .

For instance, they are used in the synthesis of various pharmaceuticals . They can also be used as building blocks in the synthesis of larger, more complex molecules .

properties

IUPAC Name

(E)-3-phenyl-1-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-10H/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNPADUKGZMCHV-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cinnamoylthiophene

CAS RN

3988-77-0, 39078-33-6
Record name NSC 96359
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003988770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3988-77-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96359
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AM El-khawaga, MF El-zohry… - Phosphorus and sulfur …, 1987 - Taylor & Francis
The reaction of thiophene (1) with 3-chloropropionyl chloride (2), 4-chlorobutyryl chloride (3), crotonyl chloride (4) and cinnamoyl chloride (5) under different Friedel-Crafts catalysts (…
Number of citations: 8 www.tandfonline.com
S Moriyama, T Karakasa, S Motoki - Bulletin of the Chemical Society of …, 1990 - journal.csj.jp
5,6-Dihydro-2-phenyl-3-thiobenzoyl-2H-naphtho[1,2-b]thiin (8a) and the related dienic thioketones were synthesized in 3 steps starting from 2-(phenylthio)methylenetetralin-1-thione …
Number of citations: 18 www.journal.csj.jp
JE Wilson - 2007 - dspace.mit.edu
Chapter 1 describes the development of an asymmetric nucleophile-catalyzed [2+2] cycloaddition of ketenes with aldehydes. This is the first report of a catalytic enantioselective …
Number of citations: 2 dspace.mit.edu
R Livingstone - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
… By condensation with benzaldehyde, 2-acetylthiophene gives 2-cinnamoylthiophene, mp 82 (C. Weygand and F. Strobelt, Ber., 1935, 68, 1839), and by the Mannich reaction …
Number of citations: 2 www.sciencedirect.com
맹주랑 - 순천향대학논문집, 1984 - kmbase.medric.or.kr
… 2-Cinnamoylthiophene에 대한 Cysteine의 반응 Mechanism에 관한 연구 A Study on the Mechanism of the Cysteine to 2-Cinnamoylthiophene … The kinetics and mechanism of …
Number of citations: 0 kmbase.medric.or.kr
O METH-COHN, S GRONOWITZ - Acta Chem. Scand, 1966 - actachemscand.org
Unlike indene, in which both tautomere are identical, the thiophene analogues (I and II)* are of particular value and interest for tautomeric study. The ease with which thiophenes can be …
Number of citations: 2 actachemscand.org

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